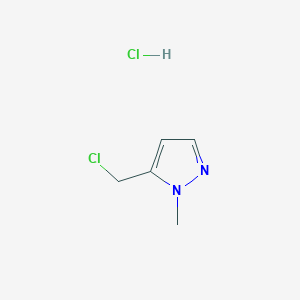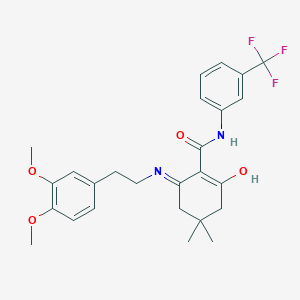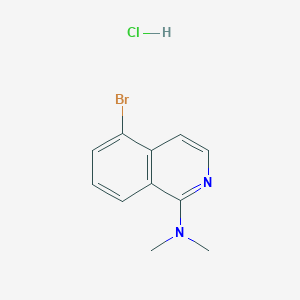![molecular formula C18H13N3O3S B2863519 (Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(4-(pyridin-3-yl)thiazol-2-yl)acrylamide CAS No. 1173316-70-5](/img/structure/B2863519.png)
(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(4-(pyridin-3-yl)thiazol-2-yl)acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(4-(pyridin-3-yl)thiazol-2-yl)acrylamide, also known as BPTAA, is a small molecule inhibitor that has gained significant attention in recent years due to its potential use in cancer treatment. This compound has shown promising results in preclinical studies, and its mechanism of action has been extensively studied.
Applications De Recherche Scientifique
Chemical Synthesis and Catalysis
This compound is part of research efforts aimed at enhancing cross-coupling reactions, particularly in the synthesis of heterocyclic compounds, which are crucial for pharmaceuticals and materials science. For instance, research by Melzig, Metzger, and Knochel (2010) discusses the Ni-catalyzed cross-coupling reactions of thiomethyl-substituted N-heterocycles, highlighting the utility of similar compounds in creating complex organic structures efficiently at room temperature (Melzig, Metzger, & Knochel, 2010).
Antimicrobial and Insecticidal Agents
Compounds with structures related to "(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(4-(pyridin-3-yl)thiazol-2-yl)acrylamide" have shown promise as antimicrobial and insecticidal agents. Research conducted by Soliman et al. (2020) explores the synthesis of novel biologically active heterocyclic compounds incorporating a sulfonamide-bearing thiazole moiety, demonstrating potent toxic effects against certain pests (Soliman, Abd El Salam, Fadda, & Abdelmotaal, 2020).
Electrochromics and Materials Science
In materials science, derivatives of this compound are explored for their potential in developing new materials with unique properties, such as fast-switching electrochromic polymers. Ming et al. (2015) investigated thiadiazolo[3,4-c]pyridine-based donor-acceptor-type electrochromic polymers, which demonstrated advantageous properties for applications in smart windows and displays (Ming, Zhen, Lin, Zhao, Xu, & Lu, 2015).
Biomedical Research
In the biomedical field, the related structural motifs are part of ongoing research into developing compounds with selective biological activities. For example, the study on vascular endothelial growth factor receptor-2 (VEGFR-2) inhibition by Borzilleri et al. (2006) showcases the application of related compounds in targeting specific pathways involved in cancer and other diseases (Borzilleri, Bhide, Barrish, D’arienzo, Derbin, Fargnoli, Hunt, Jeyaseelan, Kamath, Kukral, Marathe, Mortillo, Qian, Tokarski, Wautlet, Zheng, & Lombardo, 2006).
Luminescence and Coordination Chemistry
Research into the luminescence properties of metal-organic frameworks (MOFs) incorporating acrylamide compounds reveals potential applications in sensing, imaging, and light-emitting devices. A study by Sun et al. (2012) on carboxylate-assisted acylamide metal–organic frameworks illustrates this application, emphasizing the structural diversity and functional potential of these materials (Sun, Huang, Tian, Song, Zhu, Yuan, Xu, Luo, Liu, Feng, & Luo, 2012).
Propriétés
IUPAC Name |
(Z)-3-(1,3-benzodioxol-5-yl)-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3O3S/c22-17(6-4-12-3-5-15-16(8-12)24-11-23-15)21-18-20-14(10-25-18)13-2-1-7-19-9-13/h1-10H,11H2,(H,20,21,22)/b6-4- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGWBSPPOZPVWBX-XQRVVYSFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=CC(=O)NC3=NC(=CS3)C4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)/C=C\C(=O)NC3=NC(=CS3)C4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-(1,3-Benzodioxol-5-yl)-2-[3-(2-chlorophenyl)-4-methyl-5-isoxazolyl][1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile](/img/structure/B2863437.png)


![Bicyclo[2.1.0]pentan-5-amine;4-methylbenzenesulfonic acid](/img/structure/B2863441.png)
![2-(8-ethyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-3-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B2863442.png)


![2-[1-(5-Bromofuran-2-carbonyl)azetidin-3-yl]-6-pyridin-4-ylpyridazin-3-one](/img/structure/B2863446.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-{[3-(3,5-dimethylphenyl)-3H-imidazo[4,5-b]pyridin-2-yl]methyl}piperazine-1-carboxamide](/img/no-structure.png)

![(Z)-3-[5-Chloro-1-[(4-chlorophenyl)methyl]-3-methylpyrazol-4-yl]-2-cyano-N-[2-(3,4-dimethoxyphenyl)ethyl]prop-2-enamide](/img/structure/B2863457.png)